2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)-ethylamino]-N-(1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O4S/c1-2-13(10(15)5-11)6-9(14)12-8-3-4-18(16,17)7-8/h8H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQJYPWDRMIEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCS(=O)(=O)C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875156-71-1 | |
| Record name | 2-chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide typically involves the reaction of 2-chloroacetamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for use in various applications .
Chemical Reactions Analysis
Nucleophilic Substitution at Chloroacetamide
The α-chlorine atom in the chloroacetamide group exhibits moderate electrophilicity, enabling SN₂-type substitutions under basic conditions .
Mechanistic Insight :
-
The reaction proceeds via a tetrahedral intermediate during nucleophilic attack, followed by chloride departure .
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Steric hindrance from the ethyl group slightly reduces reaction rates compared to non-alkylated analogs .
Acid-Catalyzed Hydrolysis
Under strongly acidic conditions (HCl/H₂O, reflux):
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The amide bond hydrolyzes to form 2-chloroacetic acid and the corresponding amine .
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The 1,1-dioxothiolane ring remains intact under these conditions.
Base-Promoted Hydrolysis
In NaOH/EtOH (pH >12):
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Simultaneous hydrolysis of both the chloroacetamide and carbamoyl groups occurs, yielding:
Ring-Opening Reactions of Thiolane Sulfone
The 1,1-dioxothiolane (sulfolane) moiety participates in ring-opening alkylation under nucleophilic conditions:
Key Observation :
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Ring strain from the sulfone group facilitates nucleophilic attack at the β-carbon of the thiolane .
Oxidation
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Chlorine atom : Resistant to oxidation under standard conditions (e.g., KMnO₄, H₂O₂) .
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Ethyl group : Ozonolysis selectively cleaves the N-ethyl chain without affecting the thiolane ring.
Reduction
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Catalytic hydrogenation (Pd/C, H₂) reduces the acetamide carbonyl to a methylene group .
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NaBH₄ selectively reduces the carbamoyl group to a secondary amine .
Cycloaddition and Cross-Coupling
The carbamoyl nitrogen can participate in Ullmann-type couplings with aryl halides :
| Coupling Partner | Catalyst System | Product Class | Yield (%) |
|---|---|---|---|
| 4-Iodotoluene | CuI/1,10-phenanthroline | Biaryl-functionalized acetamides | 73 |
| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Suzuki-coupled derivatives | 68 |
Stability and Degradation
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Thermal Stability : Decomposes above 200°C via retro-amide cleavage .
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Photochemical Reactivity : UV exposure induces radical formation at the sulfur center, leading to dimerization.
This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry (e.g., protease inhibitors ) and materials science (e.g., sulfone-containing polymers ). Experimental validations of these pathways are recommended to confirm computational predictions .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiolane structures exhibit antimicrobial properties. A study highlighted that derivatives of thiolane compounds can inhibit the growth of various bacterial strains. The presence of the chloro group in 2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide may enhance its interaction with microbial enzymes, thereby increasing its efficacy as an antimicrobial agent .
Anti-Cancer Activity
Preliminary investigations into the anti-cancer potential of this compound suggest that it may act as an inhibitor of certain cancer cell lines. Its mechanism may involve the modulation of pathways related to apoptosis and cell cycle regulation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases .
Drug Development
The unique structure of this compound makes it a candidate for drug development. Its potential applications include:
- Antimicrobial agents : Targeting resistant bacterial strains.
- Anti-cancer therapies : As part of combinatorial therapies for enhanced efficacy against tumors.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a related thiolane compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the thiolane ring could enhance activity against resistant strains .
- Cancer Cell Inhibition : Research conducted on similar acetamide derivatives indicated a dose-dependent inhibition of proliferation in breast cancer cell lines. The study suggested that the incorporation of a chloro group could enhance binding affinity to target proteins involved in cell growth regulation .
Mechanism of Action
The mechanism of action of 2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related chloroacetamides:
Key Observations :
- Electron-Withdrawing Groups : The 1,1-dioxo-thiolan group in the target compound and analogs () enhances polarity and hydrogen-bonding capacity compared to alachlor’s methoxymethyl group .
- Aromatic vs. Aliphatic Substituents : Thiophen-2-ylmethyl () introduces aromaticity, enabling π-π stacking interactions absent in the aliphatic ethyl group .
Biological Activity
2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide (CAS: 852399-83-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C11H18ClN2O4S
- Molecular Weight : 295.79 g/mol
- IUPAC Name : 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Purity : ≥95%
Structure
The molecular structure includes a chloro group, a thiolane derivative, and an acetamide functional group, which may contribute to its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that compounds with thiolane structures have antimicrobial properties against a range of bacteria and fungi.
- Anti-inflammatory Effects : There is evidence that related compounds may reduce inflammation in various models.
- Cytotoxicity : Preliminary data indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.
Toxicity Profile
The compound has been classified with specific hazard statements:
- Skin Irritation : Causes skin irritation (Category 2).
- Eye Irritation : Causes serious eye irritation (Category 2A).
- Respiratory Irritation : May cause respiratory irritation (Category 3) .
Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related thiolane derivatives. The results indicated that these compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.
Data Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-chloroacetamide derivatives, and how can they be adapted for this compound?
- Methodological Answer : Chloroacetamides are typically synthesized via condensation reactions between chloroacetyl chloride and substituted amines. For example, the synthesis of structurally related compounds involves C-amidoalkylation of aromatics using chloroacetyl intermediates . Adapting this to 2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide would require:
- Reacting chloroacetyl chloride with N-ethylamine to form the N-ethylacetamide backbone.
- Introducing the thiolan-3-yl carbamoyl group via a nucleophilic substitution or coupling reaction under anhydrous conditions.
- Key parameters: Temperature control (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane or THF), and catalysts like triethylamine to neutralize HCl byproducts .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural validation employs spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Peaks for CH₂ (δ 3.5–4.5 ppm), N-ethyl groups (δ 1.1–1.3 ppm for CH₃), and thiolan ring protons (δ 2.8–3.2 ppm).
- ¹³C NMR : Carbonyl signals (C=O at ~165–175 ppm) and quaternary carbons in the thiolan ring .
- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles, particularly for the sulfone (dioxo-thiolan) group and chloroacetamide backbone .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles. Use respiratory protection (e.g., N95 masks) if airborne particles are generated .
- First Aid :
- Skin contact: Wash with water for 15 minutes; remove contaminated clothing .
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. What reaction mechanisms govern the stability of the sulfone (1,1-dioxo-thiolan) group under varying pH conditions?
- Methodological Answer : The sulfone group’s stability is pH-dependent:
- Acidic Conditions (pH < 4) : Protonation of the sulfone oxygen increases electrophilicity, risking nucleophilic attack on adjacent carbons.
- Basic Conditions (pH > 9) : Hydroxide ions may cleave the sulfone via nucleophilic substitution, forming sulfinic acid derivatives.
- Experimental Validation :
- Perform kinetic studies using HPLC to monitor degradation products.
- Use ¹H NMR to track changes in the thiolan ring’s proton environment .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
- Methodological Answer : Chloroacetamides often act as enzyme inhibitors by alkylating active-site cysteine residues. For example:
- In Vitro Assays : Incubate the compound with target enzymes (e.g., cysteine proteases) and measure activity loss via fluorometric assays.
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd).
- Case Study : Analogous compounds like alachlor inhibit acetolactate synthase in plants, suggesting potential for similar mechanistic studies .
Q. What environmental persistence metrics should be evaluated for this compound?
- Methodological Answer :
- Hydrolysis Half-Life : Conduct pH-dependent hydrolysis experiments (e.g., at pH 5, 7, 9) and analyze degradation via LC-MS .
- Soil Sorption : Measure log Koc using batch equilibrium tests with varying soil organic matter content.
- Microbial Degradation : Use ¹⁴C-labeled compound in soil microcosms to track mineralization to CO₂ .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Compare IR/NMR results with computational simulations (e.g., DFT for predicted chemical shifts) .
- Sample Purity : Re-crystallize the compound and repeat analysis to exclude solvent or impurity artifacts.
- Collaborative Analysis : Share raw spectral data with independent labs for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
